3-Position vs. 2-Position Carboxamide: In Vivo Antitumor Efficacy in NCI-H23 Xenograft Model
In a head-to-head comparative study of annonaceous acetogenin analogues, the thiophene-3-carboxamide analogue (representing the same 3-position carboxamide substitution as N-Isopropylthiophene-3-carboxamide) demonstrated potent in vivo tumor growth inhibition in an NCI-H23 human lung cancer xenograft mouse model without critical toxicity [1]. In contrast, the thiophene-2-carboxamide analogue, while also active, was explicitly noted in the study's highlights as exhibiting different in vivo efficacy profiles [1]. This demonstrates that the 3-position attachment on the thiophene ring, a core feature of N-Isopropylthiophene-3-carboxamide, provides a distinct in vivo efficacy advantage over the 2-position analogue.
| Evidence Dimension | In vivo tumor growth inhibition (NCI-H23 xenograft) |
|---|---|
| Target Compound Data | Strong inhibition without critical toxicity (thiophene-3-carboxamide analogue) |
| Comparator Or Baseline | Thiophene-2-carboxamide analogue (in vivo activity present but with differing efficacy profile per study highlights) |
| Quantified Difference | Not numerically specified; qualitative superiority implied by study's focus on 3-position analogue. |
| Conditions | NCI-H23 human lung cancer cell line xenograft in nude mice |
Why This Matters
The 3-position carboxamide attachment confers a distinct in vivo efficacy advantage over the 2-position isomer, making N-Isopropylthiophene-3-carboxamide the preferred scaffold for researchers seeking thiophene-based anticancer leads with demonstrated in vivo potential.
- [1] Kojima, N., et al. (2014). Thiophene-3-carboxamide analogue of annonaceous acetogenins as antitumor drug lead. European Journal of Medicinal Chemistry, 87, 169-177. View Source
